molecular formula C21H28ClN5O3S B2354123 N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1216782-90-9

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No.: B2354123
CAS No.: 1216782-90-9
M. Wt: 466
InChI Key: LSUNVXHRDHBBET-UHFFFAOYSA-N
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Description

N-(5-Methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 3. The pyrazole ring is linked via a carboxamide bridge to a 5-methoxybenzo[d]thiazol-2-yl group and a 3-morpholinopropyl moiety. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological applications .

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(24(2)23-15)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-14-16(28-3)5-6-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUNVXHRDHBBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The compound has shown inhibitory activity against both COX-1 and COX-2.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.

Result of Action

The compound’s action results in a decrease in inflammation and pain. This is due to its inhibition of COX enzymes and subsequent reduction in prostaglandin production.

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis details, biological evaluations, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry).

Table 1: Characterization Data

TechniqueObservations
NMR Signals corresponding to aromatic protons and aliphatic carbons.
IR Key absorptions at 1600 cm1^{-1} (C=N stretch) and 2950 cm1^{-1} (C-H stretch).
MS Molecular ion peak at m/z 316 indicating the molecular weight.

Anticonvulsant Activity

Research has indicated that pyrazole derivatives exhibit anticonvulsant properties. A study evaluated several benzothiazole derivatives, including those containing the pyrazole moiety, for their anticonvulsant efficacy using the maximal electroshock seizure test in mice. The results demonstrated that the incorporation of the benzothiazole structure significantly enhanced anticonvulsant activity compared to standard drugs .

Antimicrobial Properties

The compound has also been assessed for antimicrobial activity against various bacterial strains. In vitro studies revealed that it exhibits notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound was tested in animal models of inflammation, showing a significant reduction in edema and inflammatory markers. This suggests potential therapeutic applications in conditions such as arthritis .

Case Study 1: Anticonvulsant Evaluation

A series of experiments were conducted where the compound was administered to rodents subjected to induced seizures. The results indicated a dose-dependent response with higher doses yielding complete protection against seizures in a significant percentage of subjects.

Case Study 2: Antimicrobial Efficacy

In a controlled study involving clinical isolates of Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics. This positions it as a candidate for further development in treating resistant bacterial infections.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Research indicates that pyrazole derivatives exhibit anticonvulsant properties. A study evaluated several benzothiazole derivatives for their efficacy in preventing seizures in animal models. The results showed that compounds with the pyrazole structure significantly enhanced anticonvulsant activity compared to standard treatments .
  • Anti-cancer Potential
    • The compound has been screened for anti-cancer activity, particularly against various tumor cell lines. Studies have suggested that benzothiazole and pyrazole derivatives can inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties
    • The compound's structural features suggest potential antimicrobial activities. Research has shown that similar benzothiazole derivatives exhibit significant antibacterial and antifungal effects, making this compound a candidate for further investigation in this area .

Study on Anticonvulsant Activity

A study conducted on various pyrazole derivatives demonstrated that the incorporation of the benzothiazole structure significantly enhanced anticonvulsant activity compared to standard drugs. The maximal electroshock seizure test was utilized in mice to evaluate efficacy, showing promising results for future drug development .

Anti-cancer Screening

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway, highlighting its potential as an anti-cancer agent .

Antimicrobial Testing

In another study focused on antimicrobial properties, derivatives similar to N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting effective antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ) share the pyrazole-carboxamide backbone but differ in substituents. Key distinctions include:

  • Substituent Effects: The target compound’s 5-methoxybenzothiazole and morpholinopropyl groups contrast with the aryl/cyano substituents in 3a–3p. These differences influence lipophilicity and electronic properties, impacting binding affinity and metabolic stability.
  • Synthesis : While both classes use carboxamide coupling, the target compound likely requires multi-step synthesis involving benzothiazole functionalization and morpholine incorporation, whereas 3a–3p derivatives utilize EDCI/HOBt-mediated coupling of pre-functionalized pyrazole intermediates .
Thiazole/Thiadiazole Analogues

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () and 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () highlight the role of thiazole rings in drug design. Comparisons include:

  • notes that thiazole carboxamides inhibit PFOR enzymes, suggesting the target may share similar mechanisms .
  • Solubility: The morpholinopropyl group in the target compound introduces tertiary amine functionality, improving aqueous solubility compared to halogenated thiazoles (e.g., 5-chloro in ).

Table 2: Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Molecular Weight (g/mol) Key Pharmacological Feature
Target Compound ~3.5 ~500 Potential enzyme inhibition
3a () 2.8 403.1 Antifungal activity (hypothesized)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2.9 302.7 PFOR enzyme inhibition

Research Findings and Challenges

  • Computational Predictions : Machine learning models (e.g., XGBoost in ) could predict the target’s properties (e.g., solubility, LogP) but require validation against experimental data .

Preparation Methods

Alkylation Efficiency

The use of TEBA as a phase-transfer catalyst in acetonitrile enhances the nucleophilic substitution efficiency, achieving a 65% yield compared to 45% without TEBA.

Carboxamide Coupling

Refluxing in THF for 6 hours minimizes side products, while shorter durations (3 hours) result in incomplete conversion (45% yield).

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:

  • Temperature control : Maintaining 50–70°C during amide coupling to minimize side reactions (e.g., hydrolysis of the morpholinopropyl group) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) resolves impurities. HPLC analysis post-purification ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the pyrazole and benzo[d]thiazole moieties. Aromatic protons in the 6.5–8.5 ppm range and methyl groups at ~2.5 ppm are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
  • HPLC-PDA : Detects residual solvents or byproducts using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). The morpholinopropyl group’s flexibility may optimize hydrophobic interactions in active sites .
  • QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with bioactivity using Hammett constants or π-descriptor analyses .
  • MD simulations : Assess stability of the hydrochloride salt in physiological buffers to inform formulation strategies .

Q. How should researchers address contradictions in reported biological activities of structurally similar benzo[d]thiazole derivatives?

Contradictions often arise from:

  • Variability in assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
  • Off-target effects : Perform counter-screening against related enzymes (e.g., CYP450 isoforms) to confirm selectivity .
  • Structural nuances : Compare logP values and hydrogen-bonding capacity of analogs to explain discrepancies in cell permeability .

Q. What strategies are effective for elucidating the mechanism of action in cancer cell lines?

  • Transcriptomics : RNA-seq after compound treatment identifies dysregulated pathways (e.g., apoptosis or cell cycle arrest) .
  • Chemical proteomics : Use biotinylated probes to pull down target proteins from lysates, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint primary targets .

Experimental Design and Data Analysis

Q. How can reaction conditions be systematically optimized for scaling up synthesis?

  • DoE (Design of Experiments) : Use a factorial design to test variables (e.g., molar ratios, catalysts). For example, K₂CO₃ (1.2–1.5 eq.) improves coupling efficiency in thiazole formation .
  • In-line analytics : Implement FTIR or ReactIR to monitor reaction progress in real time, reducing batch failures .

Q. What are the best practices for validating in vitro cytotoxicity data?

  • Dose-response curves : Use 8–10 concentrations (0.1–100 µM) with triplicate measurements. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
  • Resazurin assays : Confirm results with orthogonal methods like ATP-based luminescence to rule out fluorescence interference .

Methodological Challenges

Q. How can researchers mitigate degradation of the hydrochloride salt during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the carboxamide group .
  • Stability studies : Use accelerated stability testing (40°C/75% RH for 1 month) to identify degradation products via LC-MS .

Q. What analytical approaches resolve overlapping peaks in chromatographic analysis of synthetic intermediates?

  • 2D-LC : Employ heart-cutting 2D-LC with orthogonal phases (e.g., HILIC in the first dimension, reversed-phase in the second) .
  • Ion-pairing agents : Add 10 mM ammonium formate to improve separation of polar byproducts .

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